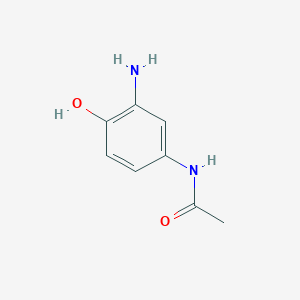

N-(3-Amino-4-hydroxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLSKMRCEGCSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059248 | |

| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-33-0 | |

| Record name | N-(3-Amino-4-hydroxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-amino-4-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(3-Amino-4-hydroxyphenyl)acetamide: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(3-Amino-4-hydroxyphenyl)acetamide, a valuable chemical intermediate in medicinal chemistry.[1] The document is structured to serve researchers, chemists, and drug development professionals by detailing the primary and alternative synthesis routes, with a focus on the underlying chemical principles and process optimization. The core synthesis strategy involves the regioselective nitration of N-(4-hydroxyphenyl)acetamide (Acetaminophen) followed by the chemical or catalytic reduction of the nitro-intermediate. We will explore various reduction methodologies, providing detailed, step-by-step protocols for both lab-scale and industrially relevant approaches. Causality behind experimental choices, comparative analysis of pathways, and protocols for purification and characterization are discussed to ensure scientific integrity and practical applicability.

Introduction

Chemical Identity and Properties

This compound, also known as 3-amino-4-hydroxyacetanilide, is an aromatic amine and a structural isomer of the widely used analgesic, N-(4-hydroxyphenyl)acetamide (Acetaminophen or Paracetamol). Its unique substitution pattern, featuring adjacent amino and hydroxyl groups, makes it a versatile scaffold for further chemical elaboration.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 102-33-0[2] |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol [3] |

| Appearance | Solid (Varies from off-white to brown) |

Significance and Applications in Research

While not an active pharmaceutical ingredient itself, this compound serves as a critical building block in the synthesis of more complex molecules. Its bifunctional nature allows for diverse derivatization, making it a key intermediate in the development of novel therapeutic agents. Research has highlighted its utility in the synthesis of:

-

Aurone Derivatives: Investigated for potent and broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1]

-

Carbonic Anhydrase (CA) Inhibitors: These derivatives are being explored as potential anti-cancer agents, with activity demonstrated against glioblastoma and triple-negative breast cancer cell lines.[1]

-

Pharmacologically Active Scaffolds: The core structure is a precursor for synthesizing Schiff bases, aminoketones, and various heterocyclic compounds with a wide range of biological activities.[1]

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through a two-step process starting from the readily available N-(4-hydroxyphenyl)acetamide. The retrosynthetic analysis points to a logical pathway involving the reduction of a nitro-group precursor.

Caption: Retrosynthetic analysis of the target compound.

This guide will focus on this primary pathway, detailing the synthesis of the intermediate and its subsequent reduction via various established methods.

Primary Synthesis Pathway: From N-(4-hydroxyphenyl)acetamide

This route is the most direct and widely documented approach, leveraging the commercial availability of Acetaminophen as the starting material.

Step 1: Synthesis of N-(4-Hydroxy-3-nitrophenyl)acetamide

The first step is a classic electrophilic aromatic substitution reaction. The benzene ring of Acetaminophen is activated by two ortho-, para-directing groups: the hydroxyl (-OH) and the acetamido (-NHCOCH₃) groups. The acetamido group is a powerful activating group that sterically hinders its ortho positions, while the hydroxyl group strongly activates its ortho position (C3). Consequently, nitration occurs selectively at the C3 position, which is ortho to the hydroxyl group and meta to the acetamido group.

Caption: Nitration of N-(4-hydroxyphenyl)acetamide.

Experimental Protocol: Nitration

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

-

Addition of Starting Material: Slowly add 5.0 g of N-(4-hydroxyphenyl)acetamide to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

-

Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the solution of N-(4-hydroxyphenyl)acetamide over 30 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Quenching: After the addition is complete, allow the mixture to stir at room temperature for one hour. Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

Isolation: A yellow precipitate of N-(4-Hydroxy-3-nitrophenyl)acetamide will form. Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the product from an ethanol/water mixture to obtain purified yellow crystals.[4]

Step 2: Selective Reduction of the Nitro Group

The conversion of the nitro-intermediate to the final product is a reduction reaction. This is a critical step in many industrial chemical processes, and numerous methods exist.[5] The choice of method often depends on scale, cost, and environmental considerations.

Caption: Reduction of the nitro-intermediate to the target amine.

This is the most common and "greenest" method for industrial-scale nitro group reduction, producing water as the only stoichiometric byproduct. The reaction involves heterogeneous catalysis where hydrogen gas reacts with the nitro compound on the surface of a metal catalyst.

-

Expertise & Experience: Platinum (Pt/C) and Palladium (Pd/C) catalysts are highly effective for this transformation.[6] Pt/C often shows higher catalytic activity for nitrophenol hydrogenation compared to Pd/C, Ni, Rh, or Ru.[6] The choice of solvent can significantly impact reaction rates, with polar solvents generally increasing the rate of hydrogenation.[6] For safety and convenience in a lab setting, transfer hydrogenation using a hydrogen donor like sodium borohydride (NaBH₄) in the presence of a catalyst can be an excellent alternative to using high-pressure hydrogen gas.[7][8]

Experimental Protocol: Catalytic Hydrogenation (H₂/Pd-C)

-

Setup: To a Parr hydrogenation apparatus or a similar pressure vessel, add 5.0 g of N-(4-Hydroxy-3-nitrophenyl)acetamide, 100 mL of methanol, and 0.5 g of 5% Palladium on Carbon (Pd/C).

-

Inerting: Seal the vessel and purge it several times with nitrogen gas to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 30-50 psi.[9] Stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 2-4 hours.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with a small amount of methanol. Caution: The catalyst on the Celite pad can be pyrophoric and should be kept wet and disposed of properly.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Recrystallize from water or an ethanol/water mixture to obtain pure this compound.

For lab-scale synthesis where specialized hydrogenation equipment is unavailable, reduction using metal salts is a robust alternative. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective reagent for converting aromatic nitro compounds to anilines.[5]

-

Expertise & Experience: The mechanism involves the transfer of electrons from Sn(II) to the nitro group. A significant excess of the reagent is required, and the reaction generates tin-based salts, which can complicate the workup and purification process compared to catalytic hydrogenation. This method is highly reliable but less environmentally friendly due to the metal waste.

Experimental Protocol: SnCl₂ Reduction

-

Preparation: In a round-bottom flask, dissolve 5.0 g of N-(4-Hydroxy-3-nitrophenyl)acetamide in 50 mL of ethanol.

-

Reagent Addition: Add 15 g of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice water.

-

Basification: Slowly add a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide to neutralize the acid and precipitate tin hydroxides. The pH should be adjusted to ~8. Caution: This process is exothermic and may involve frothing.

-

Extraction: Extract the aqueous slurry multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Alternative Pathway: From 2,4-Dinitrophenol

An alternative, albeit more complex, route involves starting from 2,4-dinitrophenol. This pathway requires careful control of chemoselectivity to reduce and acetylate the correct functional groups in the desired sequence. A patented process suggests this route is viable for producing isomerically pure product.[10] The key challenge lies in the selective acetylation of one of the two amino groups in the 2,4-diaminophenol intermediate.

Caption: Conceptual alternative pathway from 2,4-dinitrophenol.

This route is generally less favored in a standard laboratory setting due to the significant challenge of achieving regioselective mono-acetylation on the diamine intermediate. However, it may be employed in specialized industrial processes where specific conditions have been optimized.

Comparative Analysis of Reduction Methods

The choice of reduction method is a critical decision in the synthesis plan, balancing efficiency, cost, safety, and environmental impact.

| Parameter | Catalytic Hydrogenation (H₂/Pd-C) | Chemical Reduction (SnCl₂/HCl) |

| Yield | Generally High (>90%) | Good to High (70-90%) |

| Purity of Crude | High | Moderate (Contaminated with metal salts) |

| Byproducts | Water | Metal Salts (e.g., Tin hydroxides) |

| Workup | Simple filtration | Complex (Neutralization, extraction) |

| Safety | Requires pressure equipment, H₂ is flammable, catalyst can be pyrophoric | Corrosive acid, exothermic neutralization |

| Environmental | "Green" method, minimal waste | Generates significant metal waste |

| Cost (Scale) | Low cost at industrial scale | Higher cost due to stoichiometric reagents |

| Ideal For | Industrial production, clean synthesis | Lab-scale synthesis, robust results |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via a two-step sequence starting from N-(4-hydroxyphenyl)acetamide. The key steps are regioselective nitration followed by reduction of the resulting nitro-intermediate. For this reduction, catalytic hydrogenation stands out as the superior method, particularly for larger-scale operations, offering high yields, excellent purity, and a favorable environmental profile.[6][9] Chemical reduction methods, while effective, present challenges in purification and waste disposal, making them better suited for smaller, lab-scale preparations.[5] The successful synthesis and purification of this compound provide a versatile platform for further research and development in medicinal chemistry.[1]

References

- Catalysis Science & Technology (RSC Publishing). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.

- Wikipedia. Reduction of nitro compounds.

- PubMed. Synthesis and standardization of an impurity of acetaminophen, development and validation of liquid chromatographic method.

- Google Patents. US3079435A - Catalytic hydrogenation of nitrophenol.

- ACS Publications. Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development.

- Catalysis Science & Technology (RSC Publishing). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. DOI:10.1039/C4CY00048J.

- BOC Sciences. Acetaminophen Impurities.

- CAS. Acetaminophen Impurity 7: Synthesis Attempts and Failure Report | CAS 3009-34-5.

- ACS Publications. Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.

- ACS Omega. Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst.

- Chemistry LibreTexts. 2: Synthesis of Acetaminophen (Experiment).

- Googleapis.com. A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene.

- Google Patents. CN116239486A - Preparation method of acetaminophen impurity.

- ACS Omega. Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species.

- MDPI. Simple Environmentally-Friendly Reduction of 4-Nitrophenol.

- ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.

- PrepChem.com. Synthesis of 3-hydroxyacetanilide.

- ResearchGate. Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5).

- ResearchGate. synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide.

- MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

- ResearchGate. How can I prepare 3-amino-4-methoxy acetanilide?.

- Benchchem. This compound Research Chemical.

- Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.

- Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

- SIELC Technologies. Acetamide, N-(3-amino-4-hydroxyphenyl)- | SIELC.

- Supporting Information. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.

- Patent 0895985. Method for producing bis(3-amino-4-hydroxyphenyl) compounds.

- MDPI. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin.

- PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

- Sigma-Aldrich. N-(4-amino-3-nitrophenyl)acetamide.

- Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.

- Wikipedia. Paracetamol.

- ResearchGate. (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide.

- Malcolmson Lab. Projects.

- ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

- ResearchGate. Synthesis of (+)‐aphanamol by Wickberg. | Download Scientific Diagram.

- Wikipedia. Fentanilo.

- Mayo Clinic. Crisis hipertensiva: ¿cuáles son los síntomas?.

- Sephora. HUDA BEAUTY | Blush Filter - Blush líquido.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Acetamide, N-(3-amino-4-hydroxyphenyl)- | SIELC Technologies [sielc.com]

- 3. N-(4-amino-3-nitrophenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to N-(3-Amino-4-hydroxyphenyl)acetamide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-Amino-4-hydroxyphenyl)acetamide, a key chemical intermediate with significant relevance in pharmaceutical and materials science. We will delve into its chemical identity, synthesis, characterization, and notable applications, offering field-proven insights and detailed methodologies to support your research and development endeavors.

Core Chemical Identity

This compound is an aromatic amide that serves as a valuable building block in organic synthesis. Its structure incorporates a phenol, an aniline, and an acetamide functional group, making it a versatile precursor for a range of more complex molecules.

Chemical Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a hydroxyl group, an amino group, and an acetamido group.

Systematic IUPAC Name: this compound[1]

Table 1: Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 102-33-0 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)O)N |

| InChI Key | BGPASNAQSFZJTE-UHFFFAOYSA-N |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Atom nodes N1 [label="N", pos="0,1.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; H1 [label="H", pos="-0.8,1.8!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; C1 [label="C", pos="0,0!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C2 [label="C", pos="1.4, -0.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C3 [label="C", pos="1.4, -1.9!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C4 [label="C", pos="0, -2.6!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C5 [label="C", pos="-1.4, -1.9!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C6 [label="C", pos="-1.4, -0.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C7 [label="C", pos="-0.8, 2.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; O1 [label="O", pos="-0.8, 3.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#EA4335"]; C8 [label="C", pos="-2.2, 2.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; H2 [label="H", pos="-2.5, 3.2!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H3 [label="H", pos="-2.5, 1.8!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H4 [label="H", pos="-2.9, 2.5!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; O2 [label="O", pos="2.4, 0.1!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#EA4335"]; H5 [label="H", pos="3.2, -0.2!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; N2 [label="N", pos="2.4, -2.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#4285F4"]; H6 [label="H", pos="3.2, -2.2!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H7 [label="H", pos="3.2, -2.8!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H8 [label="H", pos="-2.2,-2.4!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H9 [label="H", pos="0, -3.6!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H10 [label="H", pos="-2.2, 0.1!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"];

// Bonds C1 -- C2 [penwidth=2, color="#202124"]; C2 -- C3 [penwidth=2, color="#202124"]; C3 -- C4 [penwidth=2, color="#202124"]; C4 -- C5 [penwidth=2, color="#202124"]; C5 -- C6 [penwidth=2, color="#202124"]; C6 -- C1 [penwidth=2, color="#202124"]; C1 -- N1 [penwidth=2, color="#202124"]; N1 -- H1 [penwidth=2, color="#5F6368"]; N1 -- C7 [penwidth=2, color="#202124"]; C7 -- O1 [penwidth=3, color="#EA4335"]; C7 -- C8 [penwidth=2, color="#202124"]; C8 -- H2 [penwidth=2, color="#5F6368"]; C8 -- H3 [penwidth=2, color="#5F6368"]; C8 -- H4 [penwidth=2, color="#5F6368"]; C2 -- O2 [penwidth=2, color="#202124"]; O2 -- H5 [penwidth=2, color="#5F6368"]; C3 -- N2 [penwidth=2, color="#202124"]; N2 -- H6 [penwidth=2, color="#5F6368"]; N2 -- H7 [penwidth=2, color="#5F6368"]; C5 -- H8 [penwidth=2, color="#5F6368"]; C4 -- H9 [penwidth=2, color="#5F6368"]; C6 -- H10 [penwidth=2, color="#5F6368"];

}

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, N-(4-hydroxy-3-nitrophenyl)acetamide. This transformation is a critical step and can be accomplished via several reductive methods, with catalytic hydrogenation being a preferred green and efficient approach.

Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the synthesis of this compound from N-(4-hydroxy-3-nitrophenyl)acetamide using palladium on carbon (Pd/C) as a catalyst. The causality behind this choice lies in the high efficiency and selectivity of Pd/C for the reduction of aromatic nitro groups in the presence of other sensitive functional groups.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a suitable hydrogenation vessel, dissolve N-(4-hydroxy-3-nitrophenyl)acetamide in a solvent such as ethanol or methanol. The choice of a protic solvent aids in the protonolysis steps of the hydrogenation mechanism.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

-

Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. The celite pad is essential to prevent the fine catalyst particles from passing through and to avoid potential ignition of the catalyst upon exposure to air.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product as a crystalline solid.

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the amide proton, the amino protons, the hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) (Note: Actual chemical shifts may vary depending on the solvent and concentration.)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.0 | ~24.0 |

| Aromatic CH | 6.5 - 7.5 (multiple signals) | 110 - 150 |

| Amine NH₂ | Broad singlet, ~4.5 - 5.5 | - |

| Amide NH | Singlet, ~9.0 - 9.5 | - |

| Phenolic OH | Singlet, ~8.5 - 9.0 | - |

| Carbonyl C=O | - | ~168.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| N-H (Amine & Amide) | Stretching | 3100-3500 (medium) |

| C=O (Amide) | Stretching | 1630-1680 (strong) |

| C-N (Amide) | Stretching | 1250-1350 |

| Aromatic C=C | Stretching | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 166. Common fragmentation patterns may include the loss of the acetyl group or other characteristic fragments.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a phenazine core.

Precursor to Clofazimine Analogues

Clofazimine is an antimycobacterial drug used in the treatment of leprosy. This compound can serve as a key building block in the synthesis of clofazimine analogues. The synthesis involves the condensation of two molecules of an appropriate aniline derivative, where this compound can be a precursor to one of these aniline components.

Caption: General synthetic scheme for clofazimine analogues from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective use in research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this valuable compound.

References

-

U.S. Environmental Protection Agency. Acetamide, N-(3-amino-4-hydroxyphenyl)-. Substance Details - SRS. [Link]

Sources

"N-(3-Amino-4-hydroxyphenyl)acetamide" molecular weight and formula

An In-Depth Technical Guide to N-(3-Amino-4-hydroxyphenyl)acetamide: Properties, Synthesis, and Analytical Methodologies

Introduction

This compound, a significant yet often overlooked chemical intermediate, holds a pivotal position in synthetic organic chemistry and pharmaceutical development. As a substituted aminophenol derivative, its structural architecture, featuring hydroxyl, amino, and acetamide functional groups, makes it a versatile building block for more complex molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental physicochemical properties, explore a common synthetic pathway, detail robust analytical methodologies for its characterization and quantification, and discuss its applications, particularly as an intermediate in the synthesis of various drugs. This document moves beyond a simple data sheet to offer insights into the causality behind methodological choices, ensuring a deeper understanding of the compound's behavior and utility.

Physicochemical Properties and Structural Analysis

The utility of a chemical compound in any application begins with a thorough understanding of its fundamental properties. This compound is a white solid whose identity and purity are defined by a distinct set of physical and chemical characteristics.[1] These properties govern its solubility, reactivity, and behavior in various analytical systems.

The molecule's structure is key to its function. It comprises a benzene ring substituted with three key functional groups: a hydroxyl (-OH) group, an amino (-NH2) group, and an acetamide (-NHCOCH3) group. The relative positions of these groups (ortho amino and para hydroxyl to the acetamide) dictate the electronic environment of the ring and the steric accessibility of each functional group, thereby influencing its role in chemical synthesis.

A summary of its core quantitative data is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 102-33-0 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Melting Point | 221-222 °C (decomposes) | [1] |

| Boiling Point | 425.8 °C at 760 mmHg | [1] |

| Density | 1.348 g/cm³ | [1] |

| LogP | -0.112 | [2] |

| Synonyms | 3'-Amino-4'-hydroxyacetanilide, 4-(Acetylamino)-2-aminophenol | [1] |

Synthesis and Chemical Reactivity

As a chemical intermediate, the synthesis of this compound is a critical process. A common and logical synthetic route involves the selective reduction of a nitro group from a readily available precursor, N-(4-hydroxy-3-nitrophenyl)-acetamide. This precursor is listed as a related substance in chemical databases, suggesting its role in the synthetic pathway to the target compound.[1]

The choice of a reduction reaction is based on its efficiency in converting an aromatic nitro group to an amino group without affecting the other sensitive functional groups on the ring, such as the hydroxyl and acetamide moieties.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind this choice is the high selectivity and clean reaction profile of catalytic hydrogenation, which typically yields the desired product with minimal side reactions, simplifying subsequent purification steps.

-

Reactor Setup : A Parr hydrogenation apparatus or a similar multi-neck flask equipped with a magnetic stirrer, a gas inlet for hydrogen, and a reflux condenser is charged with N-(4-hydroxy-3-nitrophenyl)-acetamide (1 equivalent).

-

Solvent Addition : A suitable solvent, such as ethanol or ethyl acetate, is added to dissolve the starting material completely. The choice of solvent is crucial; it must solubilize the reactant and be inert to the reaction conditions.

-

Catalyst Introduction : A catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

-

Hydrogenation : The system is purged with hydrogen gas (H₂) to replace the inert atmosphere. The reaction is then stirred vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

-

Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up and Purification : Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Recrystallization : The crude this compound is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford the final product as a pure solid.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Robust and reliable analytical methods are essential for confirming the identity, purity, and concentration of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited technique for this purpose.[2][3]

Rationale for HPLC Method Selection

Reverse-phase (RP) HPLC is the method of choice due to the compound's moderate polarity. The combination of a nonpolar stationary phase (like C18) and a polar mobile phase allows for excellent separation from nonpolar impurities and starting materials. The presence of the aromatic ring provides a strong chromophore, making UV detection a highly sensitive and straightforward method for quantification.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol provides a self-validating system for the routine analysis of this compound.

-

System Preparation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is used. The chosen column is a C18 reverse-phase column (e.g., Newcrom R1).[2][3]

-

Mobile Phase Preparation : A mobile phase consisting of a mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid), is prepared.[2][3] For Mass Spectrometry (MS) compatible applications, volatile formic acid should be used instead of non-volatile phosphoric acid.[3] The acid helps to protonate silanol groups on the column and the analyte's amino group, leading to sharper peaks and improved reproducibility.

-

Standard Solution Preparation : A stock solution of a reference standard of this compound is prepared by accurately weighing the standard and dissolving it in the mobile phase to a known concentration. A series of calibration standards are prepared by serial dilution.

-

Sample Preparation : The sample to be analyzed is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions :

-

Column : Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase : Acetonitrile:Water:Phosphoric Acid (e.g., 20:80:0.1 v/v/v)

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30 °C

-

Detection Wavelength : 245 nm (or determined by UV scan)

-

Injection Volume : 10 µL

-

-

Data Acquisition and Analysis : The calibration standards are injected first to generate a calibration curve (peak area vs. concentration). The sample is then injected, and its peak area is used to determine the concentration from the calibration curve. System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure the validity of the results.

Caption: A standard workflow for quantitative analysis by HPLC.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate.[1] Its trifunctional nature allows for a variety of subsequent chemical modifications, making it a key starting point for the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Pharmaceutical Synthesis : It serves as a building block in medicinal chemistry to construct novel compounds.[1] The amino and hydroxyl groups can be targeted for reactions such as acylation, alkylation, or diazotization to build larger molecular scaffolds.

-

Impurity and Metabolite Reference Standard : this compound is structurally related to the widely used analgesic acetaminophen (N-(4-hydroxyphenyl)acetamide).[4] As such, it can serve as a reference standard for impurities that may arise during the synthesis of acetaminophen or related compounds. It can also be used in metabolic studies to identify and quantify potential metabolites of aminophenol-based drugs.

-

Precursor to Complex Analogs : Research into novel analgesics has involved the synthesis of complex analogs derived from aminophenols.[5] While not directly this compound, these studies highlight the importance of the substituted aminophenol scaffold in developing new chemical entities that may possess improved properties, such as reduced toxicity, compared to existing drugs like acetaminophen.[5]

Conclusion

This compound is a compound of significant technical interest, primarily valued for its role as a synthetic precursor in the pharmaceutical and chemical industries. Its well-defined physicochemical properties, coupled with straightforward synthetic and analytical methodologies, make it a reliable and versatile tool for the research and development professional. A comprehensive understanding of its chemistry, from synthesis via reduction to quantification by reverse-phase HPLC, is fundamental to leveraging its full potential in the creation of novel and complex molecular entities.

References

-

Acetamide, N-(3-amino-4-hydroxyphenyl)- | SIELC - SIELC Technologies. (2018-02-16). Available from: [Link]

-

Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020-06-30). PubMed Central. Available from: [Link]

-

Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022-09-29). Open Access Journals. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Acetamide, N-(3-amino-4-hydroxyphenyl)- | SIELC Technologies [sielc.com]

- 3. Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-(3-Amino-4-hydroxyphenyl)acetamide for Pharmaceutical Development

Abstract: This guide provides a comprehensive technical overview of the solubility characteristics of N-(3-Amino-4-hydroxyphenyl)acetamide (CAS No. 102-33-0), a key aminophenol derivative. Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This document synthesizes theoretical solubility predictions based on molecular structure with established qualitative data. Recognizing the scarcity of public quantitative data, this guide focuses on providing a robust, field-proven experimental framework for its precise determination. We present a detailed protocol for the gold-standard shake-flask method, supplemented by high-throughput alternatives and authoritative insights into the physicochemical principles governing the solubility of this molecule. This paper is intended for researchers, chemists, and formulation scientists in the drug development sector.

Introduction to this compound

Chemical Identity and Structure

This compound is an organic compound featuring a phenol ring substituted with both an amino group and an acetamide group. Its structure contains multiple polar functional groups capable of engaging in significant intermolecular interactions, which are key determinants of its physical and chemical properties.

-

IUPAC Name: this compound

-

CAS Number: 102-33-0[3]

-

Molecular Formula: C₈H₁₀N₂O₂[4]

-

Molecular Weight: 166.18 g/mol [5]

-

Structure:

(Image for illustrative purposes)

Significance in Pharmaceutical Research

Aminophenol derivatives are a vital class of intermediates in medicinal chemistry and are structural motifs in many active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is crucial for its potential use in synthesis, as a precursor for more complex molecules, or as a potential drug candidate itself.

The Critical Role of Solubility in Drug Discovery

An API's solubility is a non-negotiable parameter that dictates its journey from the lab to the clinic. Poor solubility can lead to a cascade of developmental challenges:

-

Low Bioavailability: An orally administered drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[1]

-

Formulation Hurdles: Developing a stable and effective dosage form (e.g., tablet, injection) is contingent on the drug's ability to be solubilized.

-

Unreliable Preclinical Data: Low solubility can cause unpredictable results in in vitro assays, potentially masking a compound's true activity or toxicity.[1][2]

Therefore, a thorough characterization of a compound's solubility profile in various solvent systems is a foundational step in any drug development program.

Theoretical Solubility Profile: A Structure-Based Assessment

A molecule's solubility is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent.[6] The structure of this compound allows for strong predictions of its behavior.

Structural and Functional Group Analysis

-

Hydrogen Bond Donors: The phenolic hydroxyl (-OH) and the primary amine (-NH₂) groups are potent hydrogen bond donors. The amide (N-H) also contributes.

-

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl and amide carbonyl groups, along with the nitrogen of the amine, serve as hydrogen bond acceptors.

-

Polarity: The presence of these multiple polar functional groups imparts a significant overall polarity to the molecule.

-

Ionization Potential: The phenolic hydroxyl group is weakly acidic, while the aromatic amino group is weakly basic. This makes the molecule amphoteric, and its net charge will be highly dependent on the pH of the medium.

Predicted Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated. These solvents can engage in extensive hydrogen bonding with the molecule's functional groups, effectively solvating it.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good to moderate solubility is expected. While these solvents cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate dissolution.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is predicted. The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds will prevent effective solvation of the highly polar this compound molecule. One source suggests solubility in ether, which may indicate some capacity for dissolution in less polar environments, though likely limited.[4]

The Impact of pH on Aqueous Solubility

The amphoteric nature of this compound is a critical consideration. Its solubility in aqueous buffers will be lowest at its isoelectric point (pI), where the net charge is zero.

-

In Acidic Media (pH < pI): The amino group will be protonated (-NH₃⁺), forming a water-soluble salt. Solubility is expected to increase significantly as the pH drops.

-

In Basic Media (pH > pI): The phenolic hydroxyl group will be deprotonated (-O⁻), forming a water-soluble phenoxide salt. Solubility is expected to increase significantly as the pH rises.

This pH-dependent behavior is a key lever for formulation scientists to control and enhance the compound's dissolution.

Known Solubility Data

Publicly available quantitative solubility data for this compound is limited. However, qualitative assessments provide a foundational baseline.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Reported Qualitative Solubility | Reference |

| Polar Protic | Water | Soluble | [4] |

| Polar Protic | Alcohol | Soluble | [4] |

| Non-Polar / Weakly Polar | Ether | Soluble | [4] |

Note: The term "soluble" is not standardized and empirical verification is essential.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction and qualitative statements, rigorous experimental measurement is required. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the most reliable value for pharmaceutical development.

The Gold Standard: The Shake-Flask Method

The saturation shake-flask method is universally regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7][8] The method involves saturating a solvent with an excess of the solid compound and measuring the concentration of the dissolved substance after equilibrium has been reached.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a self-validating system for obtaining accurate and reproducible solubility data.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of choice (e.g., Phosphate Buffered Saline pH 7.4, Water, Ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge capable of >10,000 x g

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Vials: Add an excess amount of solid this compound to a 2 mL glass vial.

-

Rationale: An excess is critical to ensure that the solution reaches saturation. A visible amount of undissolved solid should remain at the end of the experiment. Typically, 2-5 mg of compound per 1 mL of solvent is sufficient.

-

-

Solvent Addition: Accurately pipette 1.0 mL of the desired pre-equilibrated solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the vial for a sufficient duration to reach equilibrium.

-

Rationale: Equilibrium can be slow to achieve. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure complete equilibrium.[2] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); if the concentration does not change, equilibrium is assumed.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let larger particles settle. Then, separate the saturated solution (supernatant) from the excess solid. This is a critical step to avoid artificially high results.

-

Method A (Recommended): Centrifugation. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Method B: Filtration. Use a syringe to carefully draw the supernatant and pass it through a 0.22 µm filter.

-

Rationale: Filtration or centrifugation removes fine particulates that would otherwise inflate the measured concentration. Pre-saturating the filter by discarding the first ~200 µL is crucial to prevent drug adsorption to the filter membrane.

-

-

Sample Dilution: Carefully pipette a known volume of the clear supernatant into a volumetric flask and dilute with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to a concentration that falls within the linear range of the analytical calibration curve.

-

Analytical Quantification: Analyze the diluted sample using a validated analytical method (HPLC is preferred for its specificity and sensitivity).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in µg/mL, mg/mL, or mM.

Analytical Quantification Methods

-

High-Performance Liquid Chromatography (HPLC): The preferred method due to its ability to separate the analyte from any potential impurities or degradants, ensuring accurate quantification. A reverse-phase method with UV detection is suitable for this compound.[3]

-

UV-Vis Spectrophotometry: A faster but less specific method. It is viable if the compound has a distinct chromophore and no interfering substances are present. A full spectral scan should be performed to determine the optimal wavelength (λmax) for analysis.

Workflow and Visualization

A clear experimental workflow ensures consistency and minimizes error. The following diagram outlines the key steps of the Shake-Flask solubility determination protocol.

Caption: Workflow for thermodynamic solubility determination.

Advanced and High-Throughput Solubility Methods

While the shake-flask method is the gold standard, other techniques are valuable in different stages of drug discovery.

Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is a powerful method to determine not only the intrinsic solubility (solubility of the neutral species) but also the pKa values.[9] This method involves titrating a solution or suspension of the compound with an acid or base and monitoring the pH, allowing for the calculation of solubility as a function of pH.[9][10]

Kinetic Solubility Assays

In early drug discovery, when compound availability is low and throughput is high, kinetic solubility assays are often employed.[1][2] These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[2] The concentration at which the compound precipitates is measured, often by nephelometry (light scattering). It is important to note that this method often overestimates true thermodynamic solubility because it can generate supersaturated solutions, but it is invaluable for rapid screening and ranking of compounds.[7]

Safety and Handling

Based on safety data for related aminophenol and acetamide compounds, standard laboratory precautions should be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool place.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a polar, amphoteric molecule with a predicted solubility profile that is highly favorable in polar protic solvents and strongly dependent on pH. While qualitative data supports this assessment, precise, quantitative data is essential for its advancement in any pharmaceutical context. The detailed shake-flask protocol provided in this guide serves as a robust, reliable method for generating this critical data. By combining a theoretical understanding of the molecule's structure with rigorous, standardized experimental practices, researchers can accurately characterize its solubility, paving the way for successful formulation and development.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).

- Experiment 1: Determination of Solubility Class. (n.d.).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ACS Publications. (2020, June 18).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (n.d.).

- Cayman Chemical. (2017, January 23). PRODUCT INFORMATION: Acetazolamide.

- CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.

- ERIC. (2017, May). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- YouTube. (2023, July 14).

- PubChem. (n.d.). N-(3-acetamido-5-amino-4-hydroxyphenyl)acetamide.

- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: N1-(3-Acetyl-4-hydroxyphenyl)acetamide.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: N1-(4-Acetyl-3-hydroxyphenyl)acetamide.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Acetamidophenol.

- ChemicalBook. (n.d.). N-[4-[(4-Hydroxyphenyl)aMino]phenyl]acetaMide.

- PubChem. (n.d.). N-(3-Acetyl-4-hydroxyphenyl)acetamide.

- CymitQuimica. (n.d.). CAS 102-33-0: this compound.

- SIELC Technologies. (2018, February 16). Acetamide, N-(3-amino-4-hydroxyphenyl)-.

- US EPA. (n.d.). Acetamide, N-(3-amino-4-methylphenyl)- - Substance Details.

- Guidechem. (n.d.). This compound 102-33-0.

- Supporting Information: Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. (n.d.).

- Sigma-Aldrich. (n.d.). N-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}acetamide hydrochloride.

- NIST/TRC Web Thermo Tables (WTT). (n.d.). N-(4-hydroxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data.

- Matrix Fine Chemicals. (n.d.). N-(3-HYDROXYPHENYL)ACETAMIDE | CAS 621-42-1.

- Guidechem. (n.d.). Acetamide, N-[4-[(4-hydroxyphenyl)amino]phenyl]- 93629-82-4 wiki.

- Alfa Chemistry. (n.d.). CAS 85153-38-4 N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide.

- Santa Cruz Biotechnology. (n.d.). N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide | CAS 93629-82-4.

- Pharmaffiliates. (n.d.). CAS No : 93629-82-4 | Product Name : N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide.

- Thermo Scientific. (n.d.). N1-(4-acetyl-3-hydroxyphenyl)acetamide.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). N-(4-Hydroxyphenyl)acetamide--methanol (1/1).

- ResearchGate. (2025, August 10). (PDF) N-(3-Hydroxyphenyl)acetamide.

- Open Access Journals. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Acetamide, N-(3-amino-4-hydroxyphenyl)- | SIELC Technologies [sielc.com]

- 4. CAS 102-33-0: this compound [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. chem.ws [chem.ws]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

"N-(3-Amino-4-hydroxyphenyl)acetamide" physical and chemical properties

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(3-Amino-4-hydroxyphenyl)acetamide, a notable organic compound, holds significant interest within the realms of pharmaceutical research and synthetic chemistry. Its unique molecular architecture, featuring an acetamide group and an amino substituent on a phenol ring, renders it a valuable intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physical and chemical properties, detailed synthesis and purification protocols, analytical characterization, and its applications in drug development. The information presented herein is intended to equip researchers and professionals with the critical knowledge required for the effective handling, analysis, and utilization of this versatile compound.

Compound Identification and Core Properties

Nomenclature and Identifiers

-

Systematic Name: this compound

-

Synonyms: 3'-Amino-4'-hydroxyacetanilide, 4-(Acetylamino)-2-aminophenol

-

CAS Number: 102-33-0

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in a laboratory and industrial setting. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source(s) |

| Melting Point | 221-222 °C (decomposes) | [1] |

| Boiling Point | 425.8 °C at 760 mmHg (Predicted) | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in methanol. Slightly soluble in water. | [2] |

| Density | 1.348 g/cm³ (Predicted) | [1] |

| Flash Point | 211.3 °C (Predicted) | [1] |

| pKa | Not readily available | |

| LogP | 1.587 (Predicted) | [1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common and effective synthetic route involves the reduction of a nitro group, followed by acetylation.

Synthesis Workflow

A logical and widely adopted pathway for the synthesis of this compound begins with a suitable nitrophenol derivative. The subsequent reduction of the nitro group to an amine, followed by the acetylation of a primary amine, yields the target compound.

Caption: A general workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol outlines a laboratory-scale synthesis of this compound from 4'-Hydroxy-3'-nitroacetanilide.

Materials:

-

4'-Hydroxy-3'-nitroacetanilide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Reduction of the Nitro Group:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4'-Hydroxy-3'-nitroacetanilide in a suitable solvent such as ethanol.

-

Add an excess of tin(II) chloride dihydrate to the suspension.

-

Slowly add concentrated hydrochloric acid dropwise to the stirred mixture. An exothermic reaction will occur.

-

After the initial reaction subsides, heat the mixture to reflux for a period sufficient to ensure complete reduction of the nitro group (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Isolation:

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts.

-

The filtrate, containing the desired product, is then concentrated under reduced pressure to remove the solvent.

-

Purification by Recrystallization

Purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and inorganic salts. Recrystallization is a highly effective method for this purpose.[3]

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system of ethanol and water is often effective.

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

-

Hot filter the solution to remove the charcoal and any other insoluble impurities.

-

Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Analytical Workflow

Caption: A standard workflow for the analytical characterization of this compound.

Spectroscopic Data and Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: The protons on the benzene ring will appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to distinct coupling patterns.

-

Amine and Hydroxyl Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

-

Amide Proton: The amide proton (-NHCOCH₃) will also appear as a singlet in the downfield region.

-

Acetyl Protons: The methyl protons of the acetyl group (-COCH₃) will appear as a sharp singlet, typically in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (typically δ 110-160 ppm). The chemical shifts will be influenced by the attached functional groups.

-

Carbonyl Carbon: The carbonyl carbon of the acetamide group will appear as a signal in the downfield region (typically δ 165-175 ppm).

-

Acetyl Carbon: The methyl carbon of the acetyl group will appear as a signal in the upfield region (typically δ 20-30 ppm).

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

O-H and N-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and amino groups.

-

C=O Stretching: A strong, sharp absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.

-

N-H Bending: A band in the region of 1550-1650 cm⁻¹.

-

C-N Stretching: A band in the region of 1200-1350 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Bending: Bands in the fingerprint region (below 900 cm⁻¹) that are characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (166.18 g/mol ) should be observed.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, with common losses including the acetyl group and parts of the aromatic ring, providing further structural confirmation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound.

Typical HPLC Method:

-

Column: A reverse-phase C18 column is commonly used.[4]

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is a suitable mobile phase.[4]

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).[5]

-

Application: This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.[4][6]

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, with both amino and hydroxyl groups, allows for diverse chemical modifications.

Caption: The role of this compound in the drug development pipeline.

The structural motif of this compound is found in various biologically active molecules. For instance, it is a substructure of interest in the development of novel analgesic and antipyretic agents, potentially offering different metabolic profiles compared to its well-known isomer, paracetamol (N-(4-hydroxyphenyl)acetamide). Researchers utilize this compound to synthesize a library of derivatives for structure-activity relationship (SAR) studies, aiming to optimize therapeutic efficacy and minimize adverse effects.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1]

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a compound of significant utility in the fields of synthetic organic chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methodologies, make it a valuable tool for researchers. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its safe and effective application in the pursuit of novel therapeutic agents and other advanced materials.

References

-

Exploring the Synthesis and Applications of 3'-Amino-4'-methoxyacetanilide. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

SIELC Technologies. Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

-

Wikipedia. 3-Aminoacetanilide. Available from: [Link]

-

PubChem. 3-Hydroxyacetanilide. Available from: [Link]

-

Dixit, A., & Sharma, P. K. (2016). SYNTHESIS & CHARACTERIZATION OF 4- HYDROXYACETANILIDE STARTING FROM ACETANILIDE. Journal of Medical Pharmaceutical and Allied Sciences, 73-77. Available from: [Link]

-

Cerritos College. Purification of Impure Acetanilide. Available from: [Link]

-

CUNY. Purification by Recrystallization. Available from: [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

SciELO. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available from: [Link]

-

ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available from: [Link]

-

SIELC Technologies. Acetamide, N-(3-amino-4-hydroxyphenyl)-. Available from: [Link]

-

Purdue e-Pubs. Biofluid Analysis with Novel Targeted Mass Spectrometry Methods. Available from: [Link]

-

PubMed Central. Analysis of amino acid isotopomers using FT-ICR MS. Available from: [Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

-

ResearchGate. Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). Available from: [Link]

-

PubMed Central. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available from: [Link]

- Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available from: [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

Wikipedia. Paracetamol. Available from: [Link]

-

The Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available from: [Link]

-

PubMed Central. N-(3-Chloro-4-hydroxyphenyl)acetamide. Available from: [Link]

-

ResearchGate. (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

-

ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... Available from: [Link]

-

ResearchGate. Major FT-IR band assignments of free amino acids and their metal ion complexes (cm −1 ). Available from: [Link]

-

ResearchGate. FTIR spectra for the decomposition. Available from: [Link]

-

http:/ /ejournal.upi. edu. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available from: [Link]

-

Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0031645). Available from: [Link]

-

Medizinische Fakultät Münster. Amino acids. Available from: [Link]

-

NIST WebBook. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. Available from: [Link]

-

Chegg.com. Assign the peaks in the ?1H NMR spectrum of. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

SpectraBase. acetamide, N-[3-[(4-nitrophenyl)amino]propyl]- - Optional[1H NMR]. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

SpectraBase. Acetamide, N-(3-amino-3-acetoxyiminopropyl)-N-phenyl- - Optional[13C NMR]. Available from: [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-